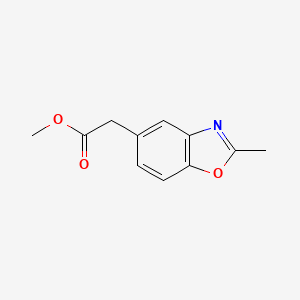
Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information available on the synthesis of “Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate”, benzoxazole derivatives have been synthesized and studied for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Scientific Field: Pharmacology and Oncology .
- Application Summary: Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have diverse therapeutic areas. Many active compounds synthesized with benzoxazole moiety have shown to be potent towards cancer .
- Methods of Application: Various research groups have designed and developed many novel compounds with benzoxazole as their backbone and checked their anticancer activity .
- Results: The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity are thoroughly studied and recorded . For example, the compound 5d showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC 50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC 50- 102.02 μM) cancer cells .
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry .
- Application Summary: A number of new benzoxazole derivatives were synthesized and tested for their in vitro antimicrobial activity .
- Methods of Application: The compounds were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .
- Results: The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains and a few of them are found to be potent antimicrobial agents .
Antioxidant Activity
- Scientific Field: Biochemistry .
- Application Summary: Benzoxazole derivatives have been studied for their antioxidant activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application: The antioxidant activity of benzoxazole derivatives is typically assessed using various biochemical assays .
- Results: While specific results can vary depending on the exact structure of the benzoxazole derivative, some compounds have shown promising antioxidant activity .
Anti-inflammatory Activity
- Scientific Field: Pharmacology .
- Application Summary: Some benzoxazole derivatives have been found to exhibit anti-inflammatory activity, which could make them useful in the treatment of conditions such as arthritis .
- Methods of Application: The anti-inflammatory activity of these compounds is typically assessed using in vitro and in vivo models of inflammation .
- Results: Again, results can vary depending on the exact structure of the benzoxazole derivative, but some compounds have shown significant anti-inflammatory activity .
Antiviral Activity
- Scientific Field: Virology .
- Application Summary: Benzoxazole derivatives have been studied for their antiviral activity. Viruses are microscopic parasites that lack the capacity to thrive and reproduce outside of a host body .
- Methods of Application: The antiviral activity of benzoxazole derivatives is typically assessed using various virological assays .
- Results: While specific results can vary depending on the exact structure of the benzoxazole derivative, some compounds have shown promising antiviral activity .
Antidiabetic Activity
- Scientific Field: Endocrinology .
- Application Summary: Some benzoxazole derivatives have been found to exhibit antidiabetic activity, which could make them useful in the treatment of conditions such as diabetes .
- Methods of Application: The antidiabetic activity of these compounds is typically assessed using in vitro and in vivo models of diabetes .
- Results: Again, results can vary depending on the exact structure of the benzoxazole derivative, but some compounds have shown significant antidiabetic activity .
Safety And Hazards
“Methyl (1,3-benzoxazol-5-yl)acetate” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P271, P280, and P261 . It is recommended to avoid breathing dust and contact with skin and eyes .
Eigenschaften
IUPAC Name |
methyl 2-(2-methyl-1,3-benzoxazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-12-9-5-8(6-11(13)14-2)3-4-10(9)15-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBHHAGGQUOXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231337 | |
| Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-methyl-1,3-benzoxazol-5-yl)acetate | |
CAS RN |
1427460-51-2 | |
| Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzoxazoleacetic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




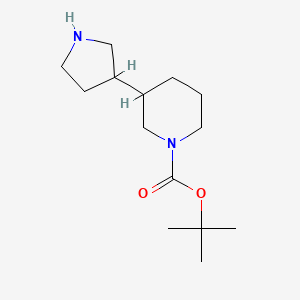

![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)

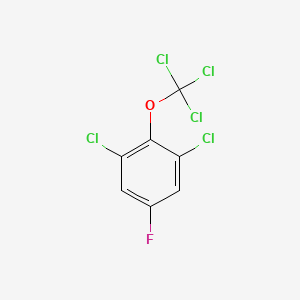
![2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene](/img/structure/B1402239.png)


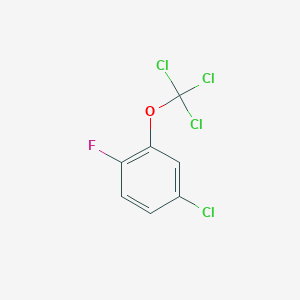
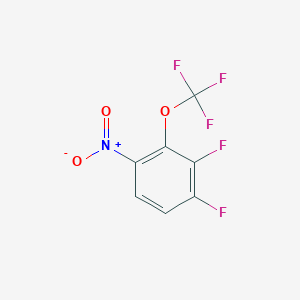
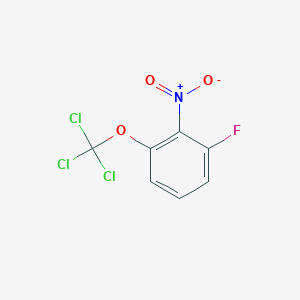
![1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene](/img/structure/B1402249.png)
![1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene](/img/structure/B1402251.png)